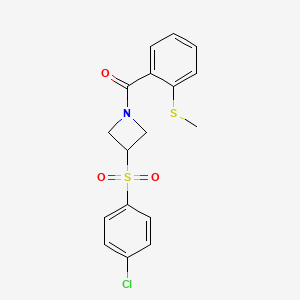
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone, also known as CESAMET, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound has been shown to have potential therapeutic applications in treating various medical conditions such as pain, nausea, and anxiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds containing arylsulfonyl moiety, similar to the one , have been synthesized and evaluated for their biological activities, including herbicidal and insecticidal potentials. For example, a series of novel N-phenylpyrazolyl aryl methanones derivatives were synthesized, highlighting the role of the arylsulfonyl group in contributing to the bioactivity of these compounds (Wang et al., 2015).
Antimicrobial Properties
Another study focused on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were synthesized and tested for their antibacterial and antifungal activities. This research demonstrates the antimicrobial potential of compounds featuring azetidinone and sulfonyl groups, suggesting that the compound of interest could also possess similar properties (Shah et al., 2014).
Catalytic Applications
The catalytic applications of compounds containing azetidin-2-yl groups have been explored, with one study evaluating enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for the catalytic asymmetric addition of organozinc reagents to aldehydes. This research indicates the potential of azetidinone derivatives in catalysis, offering insights into how the compound could be utilized in synthetic chemistry (Wang et al., 2008).
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-23-16-5-3-2-4-15(16)17(20)19-10-14(11-19)24(21,22)13-8-6-12(18)7-9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGYDKGPJILEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2926830.png)
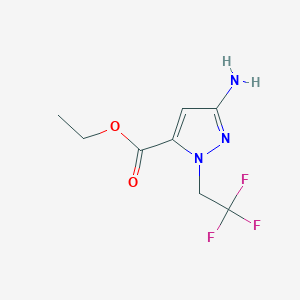
![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)
![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)
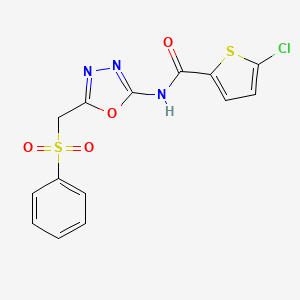
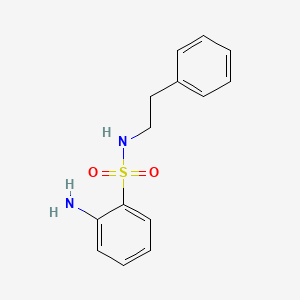
![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)
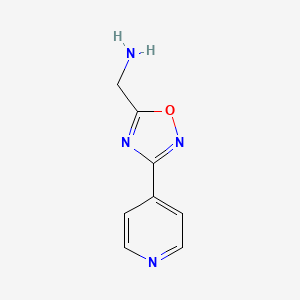
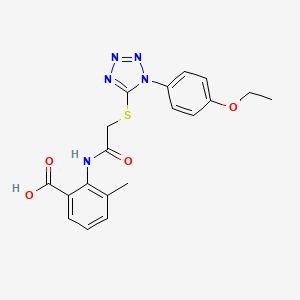
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)
![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)
![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)